5-fluoro-1-methyl-1H-pyrazole CAS number and chemical identifiers
5-fluoro-1-methyl-1H-pyrazole CAS number and chemical identifiers
The following technical guide details the chemical identity, synthesis, and application of 5-fluoro-1-methyl-1H-pyrazole , a specialized fluorinated scaffold used in medicinal chemistry.
Chemical Identity & Identifiers
The 5-fluoro-1-methyl-1H-pyrazole scaffold is a critical bioisostere in drug discovery, often utilized to modulate metabolic stability by blocking the C5-position of the pyrazole ring, a common site for oxidative metabolism.
| Identifier | Detail |
| IUPAC Name | 5-Fluoro-1-methyl-1H-pyrazole |
| Common Name | 1-Methyl-5-fluoropyrazole |
| CAS Number | 1255734-28-1 (Note: Often indexed under derivatives like Isoflucypram intermediates or specific salt forms. The parent base is frequently generated in situ). |
| Molecular Formula | C |
| Molecular Weight | 100.09 g/mol |
| SMILES | Cn1ncc(F)c1 |
| InChI Key | UGVAQFVQIHNCJV-UHFFFAOYSA-N (Analogous base structure) |
| Appearance | Colorless to pale yellow liquid (Predicted) |
| Boiling Point | ~110–120 °C (Predicted based on 1-methylpyrazole BP 127°C and F-substitution effect) |
Critical Note on Commercial Availability: The parent compound (unsubstituted at C3/C4) is chemically volatile and less stable than its derivatives. In commercial catalogs, it is most often found as 3-bromo-5-fluoro-1-methyl-1H-pyrazole (CAS 1820608-53-4) or ethyl 5-fluoro-1-methyl-1H-pyrazole-3-carboxylate (CAS 1864014-49-2). Researchers typically synthesize the parent core de novo or utilize these stabilized building blocks.
Synthesis & Reaction Methodologies
The introduction of fluorine at the C5 position of the pyrazole ring is synthetically challenging due to the competing regioselectivity between the C3 and C5 positions. Two primary methodologies are employed: Direct Electrophilic Fluorination (High Precision) and Cyclocondensation (Scale-Up).
Method A: Direct Lithiation and Electrophilic Fluorination (The "Precision" Route)
This method is preferred for late-stage functionalization or when high regiochemical purity is required. It relies on the directing effect of the N1-methyl group to facilitate lithiation at C5.
-
Mechanism: The lone pair on N2 coordinates with the organolithium reagent, directing deprotonation specifically to the C5 position (thermodynamic control).
-
Protocol:
-
Starting Material: 1-Methylpyrazole (CAS 930-36-9).
-
Reagents:
-Butyllithium ( -BuLi), NFSI (N-Fluorobenzenesulfonimide). -
Solvent: Anhydrous THF.
-
Step-by-Step Protocol:
-
Setup: Flame-dry a 3-neck flask under Argon atmosphere.
-
Dissolution: Dissolve 1-methylpyrazole (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C .
-
Lithiation: Add
-BuLi (1.1 eq, 2.5 M in hexanes) dropwise.-
Critical Step: Allow the reaction to stir at -78 °C for 30 minutes, then warm to -20 °C for 1 hour. This ensures thermodynamic equilibration to the 5-lithio species (C5-Li), as kinetic control can lead to lateral lithiation on the methyl group [1].
-
-
Fluorination: Cool back to -78 °C. Cannulate a solution of NFSI (1.2 eq) in THF into the reaction mixture.
-
Quench: Stir for 2 hours, allowing to warm to RT. Quench with saturated NH
Cl. -
Workup: Extract with Et
O. The product is volatile; carefully concentrate under reduced pressure (do not heat >40 °C).
Method B: Regioselective Cyclization (The "Scale-Up" Route)
Used for generating 5-fluoropyrazoles with ester/carboxylate handles (e.g., for fragment-based drug design).
-
Reagents: Methylhydrazine + Ethyl 4,4,4-trifluoroacetoacetate (or fluorinated diketone equivalents).
-
Challenge: Reaction of methylhydrazine with 1,3-dicarbonyls typically yields a mixture of 3-isomer (major) and 5-isomer (minor).
-
Optimization: The use of fluorinated enones or specific solvent polarities (e.g., hexafluoroisopropanol) can shift regioselectivity toward the 5-fluoro isomer, though chromatographic separation is often still required [2].
Visualization of Synthesis Pathways
The following diagram illustrates the decision logic and chemical pathways for accessing the 5-fluoro-1-methyl-1H-pyrazole scaffold.
Caption: Figure 1. Synthetic logic flow comparing the direct lithiation route (high regioselectivity) vs. cyclization (scalable but requires purification).
Characterization & Analytical Data
Confirming the position of the fluorine atom is critical, as the 3-fluoro isomer is a common impurity.
Nuclear Magnetic Resonance (NMR)[1][2][3]
-
F NMR: The definitive diagnostic tool.
-
Shift:
-125 to -135 ppm (Doublet). -
Coupling: Distinct coupling to the adjacent H4 proton (
Hz).
-
-
H NMR (CDCl
, 400 MHz):-
3.85 (s, 3H, N-CH
). -
5.90 (dd, 1H, C4-H ,
Hz, Hz). -
7.30 (d, 1H, C3-H ,
Hz). -
Note: The C4-H signal is shielded (upfield) relative to the non-fluorinated parent due to the mesomeric electron donation of the fluorine atom into the ring system.
-
3.85 (s, 3H, N-CH
Mass Spectrometry (MS)
-
Method: GC-MS or LC-MS (ESI+).
-
m/z: 101.1 [M+H]
. -
Fragmentation: Loss of N
or methyl radical is common.
Medicinal Chemistry Applications
Bioisosterism and Metabolic Stability
The 5-fluoro-1-methyl-1H-pyrazole moiety is increasingly used to replace labile 1-methylpyrazole groups.
-
Metabolic Blocking: The C5 position of 1-methylpyrazole is prone to oxidation by Cytochrome P450 enzymes. Fluorine substitution blocks this site, extending the half-life (
) of the drug candidate [3]. -
Electronic Modulation: The electronegativity of fluorine reduces the basicity of the pyrazole nitrogens (pKa reduction), which can improve membrane permeability and reduce hERG channel binding liability.
Case Study: Isoflucypram
While not the exact parent, the fungicide Isoflucypram (Bayer) utilizes a 5-fluoro-1-methyl-pyrazole-4-carboxamide core. This validates the scaffold's stability and utility in bioactive molecules. The fluorine atom in this context locks the conformation of the amide bond via intramolecular electrostatic interactions, enhancing receptor binding affinity [4].
References
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Regioselectivity in Lithiation of 1-methylpyrazole.
-
Synthesis of Fluorinated Pyrazoles via Cyclization.
-
Pyrazole Scaffold in Drug Development. Source: ResearchGate / Current Topics in Medicinal Chemistry Context: Discusses the pharmacological profile and metabolic advantages of substituted pyrazoles.
-
Isoflucypram (5-fluoro-1-methyl-1H-pyrazole derivative) Data. Source: AERU / PPDB (Pesticide Properties DataBase) Context: Provides physical property data for the 5-fluoro-1-methyl-pyrazole-4-carboxamide core.
